molecular formula C12H17FN2O B1298226 1-[2-(4-Fluorophenoxy)ethyl]piperazine CAS No. 77602-92-7

1-[2-(4-Fluorophenoxy)ethyl]piperazine

Cat. No. B1298226
CAS RN: 77602-92-7
M. Wt: 224.27 g/mol
InChI Key: IHVXZESETSWDAC-UHFFFAOYSA-N
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Description

“1-[2-(4-Fluorophenoxy)ethyl]piperazine” is a chemical compound with the CAS Number: 77602-92-7 . Its molecular weight is 224.28 .


Molecular Structure Analysis

The molecular structure of “1-[2-(4-Fluorophenoxy)ethyl]piperazine” can be represented by the SMILES string Fc1ccc(OCCN2CCNCC2)cc1 . The InChI code for this compound is 1S/C12H17FN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 .


Physical And Chemical Properties Analysis

The boiling point of “1-[2-(4-Fluorophenoxy)ethyl]piperazine” is 125° at 3 Torr . The compound’s IUPAC name is 4-fluorophenyl 2- (1-piperazinyl)ethyl ether .

Scientific Research Applications

Neuroscience Research

“1-[2-(4-Fluorophenoxy)ethyl]piperazine” is a compound of interest in neuroscience due to its structural similarity to neurotransmitter analogs. It can be used to study neurotransmitter pathways and receptor site activity. This compound may serve as a precursor or a ligand in the synthesis of potential therapeutic agents targeting neurological disorders .

Pharmacology

In pharmacology, this compound is valuable for drug development, particularly in the synthesis of compounds with potential antidepressant or antipsychotic effects. Its piperazine moiety is a common feature in many pharmaceuticals, and modifications to its structure could lead to new active pharmaceutical ingredients .

Materials Science

Materials scientists may explore “1-[2-(4-Fluorophenoxy)ethyl]piperazine” as a monomer or cross-linking agent in polymer synthesis. Its inclusion in polymers could impart properties like fluorescence or enhance the material’s stability and durability .

Chemical Synthesis

This compound is a versatile intermediate in organic synthesis. It can be used to introduce the piperazine functional group into larger molecules, which is particularly useful in the synthesis of complex organic compounds, including dyes, pigments, and other industrial chemicals .

Biochemistry

Biochemists might investigate the role of “1-[2-(4-Fluorophenoxy)ethyl]piperazine” in enzyme inhibition studies or as a potential mimic of biologically active molecules. It could be used to probe protein-ligand interactions or to study the biochemistry of fluorinated compounds in living organisms .

Agriculture

In the agricultural sector, research could focus on the use of this compound in the development of new pesticides or herbicides. Its structural properties might be manipulated to target specific pests or weeds without affecting crops or beneficial insects .

Environmental Science

Environmental scientists could utilize “1-[2-(4-Fluorophenoxy)ethyl]piperazine” to study the environmental fate of fluorinated organic compounds. It could also be used in the development of sensors or assays for detecting environmental pollutants .

Analytical Chemistry

Analytical chemists may develop new methods using “1-[2-(4-Fluorophenoxy)ethyl]piperazine” as a standard or reagent in chromatography, spectrometry, or other analytical techniques. It could help in the quantification or identification of complex mixtures in various samples .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXZESETSWDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358439
Record name 1-[2-(4-fluorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Fluorophenoxy)ethyl]piperazine

CAS RN

77602-92-7
Record name 1-[2-(4-fluorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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